molecular formula C10H14INO B1269876 Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- CAS No. 93790-54-6

Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-

Cat. No.: B1269876
CAS No.: 93790-54-6
M. Wt: 291.13 g/mol
InChI Key: NPBOBLCVKKOINL-UHFFFAOYSA-N
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Description

Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- is an organic compound characterized by the presence of an iodo-substituted phenoxy group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- typically involves the reaction of 4-iodophenol with N,N-dimethylethanolamine under specific conditions. The process can be summarized as follows:

    Step 1: 4-iodophenol is reacted with a suitable base (e.g., sodium hydride) to form the phenoxide ion.

    Step 2: The phenoxide ion is then reacted with N,N-dimethylethanolamine in the presence of a suitable solvent (e.g., dimethylformamide) and a catalyst (e.g., potassium carbonate) to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodo group can yield the corresponding phenol or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include quinones or other oxidized forms.

    Reduction: Products include phenols or other reduced derivatives.

Scientific Research Applications

Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group allows for binding to active sites, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • Ethanamine, N,N-diethyl-2-(4-iodophenoxy)-
  • Ethanamine, N,N-dimethyl-2-(4-bromophenoxy)-
  • Ethanamine, N,N-dimethyl-2-(4-chlorophenoxy)-

Comparison: Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability enhance its interactions with molecular targets, making it a valuable compound in specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(4-iodophenoxy)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBOBLCVKKOINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358324
Record name Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93790-54-6
Record name Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Iodophenol was reacted with 2-chlorodimethylamioethane hydrochloride in DMF under heating in the presence of potassium carbonate to obtain [2-(4-iodophenoxy)ethyl]dimethylamine. The obtained compound was reacted in toluene under heating in the presence of t-butyl piperazine-1-carboxylate, sodium t-butoxide, tri(2-methylphenyl)phosphine and a catalytic amount of tris(dibenzylideneacetone)dipalladium(0) to obtain an objective compound.
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